GALK1 Inhibition Potency Comparison
NCATS-SM4487 inhibits human recombinant GALK1 with an IC50 of 0.05 μM (50 nM), representing a 150-fold improvement over the earlier lead compound NCGC00238624 (IC50 = 7.69 μM) and a 94-fold improvement over the widely used commercial comparator Cpd36 (IC50 = 4.7 μM) [1]. The target compound achieves sub-100 nM potency, a threshold not reached by the vast majority of analogs in this chemotype series .
| Evidence Dimension | Human recombinant GALK1 inhibition (IC50) |
|---|---|
| Target Compound Data | 0.05 μM (50 nM) |
| Comparator Or Baseline | NCGC00238624: 7.69 μM; Cpd36: 4.7 μM |
| Quantified Difference | ~150-fold more potent than NCGC00238624; ~94-fold more potent than Cpd36 |
| Conditions | Biochemical GALK1 inhibition assay using human recombinant enzyme; IC50 values from N=3 independent measurements [1] |
Why This Matters
A >100-fold potency advantage translates to substantially lower required concentrations in cellular assays and animal models, reducing the risk of off-target effects and enabling more robust target engagement in research settings.
- [1] Liu L, Tang M, Pragani R, Whitby FG, Zhang YQ, Balakrishnan B, Fang Y, Karavadhi S, Tao D, LeClair CA, Hall MD, Marugan JJ, Boxer M, Shen M, Hill CP, Lai K, Patnaik S. Structure-Based Optimization of Small Molecule Human Galactokinase Inhibitors. J Med Chem. 2021 Sep 23;64(18):13551-13571. doi: 10.1021/acs.jmedchem.1c00945. Table 4. View Source
